5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridine and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one typically involves the reaction of 2-methylthiazole with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multi-drug resistant strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar antimicrobial properties.
Pyridine derivatives: Compounds like 2-aminopyridine that also exhibit biological activity.
Uniqueness
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is unique due to its dual ring structure, which combines the properties of both pyridine and thiazole rings. This structural feature enhances its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H11N3OS/c1-7-12-9(6-15-7)5-13-4-8(11)2-3-10(13)14/h2-4,6H,5,11H2,1H3 |
InChI Key |
OWGVRUKQDJURPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
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